1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro-

Description

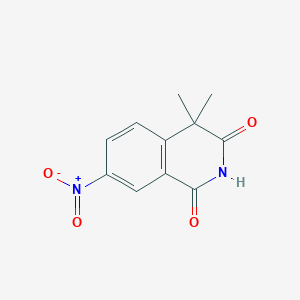

1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro- is a synthetic heterocyclic compound characterized by a fused bicyclic structure with two ketone groups at positions 1 and 3, a nitro substituent at position 7, and two methyl groups at position 4. The nitro group and dimethyl substituents distinguish it from related isoquinolinediones, influencing its electronic, steric, and solubility profiles. For example, the nitro group is an electron-withdrawing moiety that may enhance electrophilicity, while the methyl groups increase hydrophobicity and steric bulk .

Properties

IUPAC Name |

4,4-dimethyl-7-nitroisoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-11(2)8-4-3-6(13(16)17)5-7(8)9(14)12-10(11)15/h3-5H,1-2H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRTYXJAHMLEJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446496 | |

| Record name | 1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14576-21-7 | |

| Record name | 1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thionation and Hydrazine Reactions

Lawesson’s reagent has been utilized to convert ketones to thiones in related isoquinoline syntheses. For instance, 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one reacts with Lawesson’s reagent in toluene to form the corresponding thione, which subsequently undergoes hydrazine substitution. Applying this method, 4,4-dimethylisoquinoline-1,3(2H,4H)-dione could be thionated and further functionalized before nitration.

Alkylation for Dimethyl Substitution

Introducing dimethyl groups at the 4-position may involve alkylation of a precursor. Sodium hydride ($$ \text{NaH} $$) in $$ \text{N,N} $$-dimethylformamide (DMF) facilitates alkylation with methyl halides. For example, demethylation of a methoxy intermediate using boron tribromide ($$ \text{BBr}_3 $$), followed by methylation, has been reported for analogous compounds.

Characterization and Optimization

Key Analytical Data:

- Molecular Weight : 234.21 g/mol.

- Solubility : Soluble in DMSO, dimethylformamide; sparingly soluble in water.

- Storage : Stable at 2–8°C for short-term; long-term storage at -20°C.

Challenges and Solutions:

- Regioselectivity : Competing nitration at adjacent positions can occur. Using sterically hindered conditions (e.g., low temperature, dilute nitric acid) improves 7-position selectivity.

- Yield Optimization : Multi-step reactions often suffer from low cumulative yields. Catalytic methods (e.g., Pd-mediated couplings) or microwave-assisted synthesis could enhance efficiency.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Schmidt Cyclization | Methyl-substituted indanone | NaN₃, CH₂Cl₂, MsOH | 40–50 | Direct core formation | Requires harsh acidic conditions |

| Electrophilic Nitration | 4,4-Dimethylisoquinolinedione | HNO₃, H₂SO₄ | 30–40 | Regioselective | Low yield due to side reactions |

| Thionation-Alkylation | Isoquinolinone thione | Lawesson’s reagent, MeI, NaH | 35–45 | Flexible functionalization | Multi-step, time-consuming |

Chemical Reactions Analysis

1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include quinones, amino derivatives, and substituted isoquinolinediones.

Scientific Research Applications

Inhibition of Cyclin-Dependent Kinases (CDKs)

One of the most significant applications of 1,3(2H,4H)-Isoquinolinedione derivatives is their role as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4. CDKs are crucial regulators of the cell cycle and are often implicated in cancer progression.

Case Study: QSAR and Molecular Docking Studies

A study published in PLOS ONE explored the interactions between novel isoquinoline-1,3-dione derivatives and CDK4 using quantitative structure-activity relationship (QSAR) modeling and molecular docking techniques. The researchers developed a training set of 66 compounds and a test set of 15 compounds to assess their inhibitory activities against CDK4.

- Key Findings :

- The best QSAR models achieved values of up to 0.947, indicating strong predictive capabilities for the activity of these compounds.

- The study identified critical structural features necessary for enhancing CDK4 inhibition, leading to the design of twenty new potent molecules predicted to exhibit stronger activity than previously reported compounds .

Fine Chemical Intermediates

1,3(2H,4H)-Isoquinolinedione derivatives are also utilized as fine chemical intermediates in organic synthesis. Their unique structure allows them to participate in various chemical reactions, making them valuable in the synthesis of pharmaceuticals and agrochemicals .

Research has indicated that isoquinoline derivatives can exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties. The nitro group present in the compound may contribute to its bioactivity by influencing electron distribution and molecular interactions with biological targets .

The following table summarizes some biological activities observed in studies involving isoquinoline derivatives:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Isoquinoline-1,3-dione derivatives | CDK4 inhibition | |

| Homophthalimide derivatives | Anti-inflammatory | |

| Nitro-substituted isoquinolines | Antimicrobial |

Structure-Activity Relationship (SAR) Analysis

The SAR analysis conducted during the QSAR study revealed several important factors influencing the activity against CDK4:

| Descriptor | Contribution (%) |

|---|---|

| Steric | 16% |

| Electrostatic | 25% |

| Hydrophobic | 19% |

| Hydrogen Bond Donor | 10% |

| Hydrogen Bond Acceptor | 30% |

This data emphasizes the complexity of interactions that govern the efficacy of these compounds as CDK inhibitors.

Mechanism of Action

The mechanism of action of 1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Impact of Substituents on Physical Properties

Enzyme Inhibition Mechanisms

- Hydroxylated Analog () : The 2-hydroxy group enables chelation of divalent metal ions (e.g., Mg²⁺, Mn²⁺) in ribonuclease active sites, yielding IC₅₀ values of 15 mM (influenza endoribonuclease) and 0.4–0.6 mM (HIV RNase H). Methylation or removal of the hydroxyl abolishes inhibition due to lost metal-binding capacity .

- Target Compound : Lacks the hydroxyl group critical for metal ion interaction, suggesting minimal ribonuclease inhibition. However, the nitro group may enable alternative binding modes (e.g., hydrogen bond acceptance) in other biological targets.

Steric and Electronic Effects

- Steric Hindrance : The 4,4-dimethyl groups in the target compound may block access to enzyme active sites, reducing efficacy compared to less bulky analogs.

Research Findings and Implications

Key Observations from Analog Studies

- Metal-Dependent Enzymes: Hydroxylated isoquinolinediones are potent inhibitors of metal-dependent ribonucleases, but methylation or removal of the hydroxyl group eliminates activity. The target compound’s structure suggests it is unlikely to inhibit these enzymes .

- The dimethyl groups may improve metabolic stability or blood-brain barrier penetration .

Biological Activity

1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro- (CAS: 14576-21-7) is a synthetic organic compound recognized for its potential biological activities. This compound features a nitro group at the 7th position and two methyl groups at the 4th position on the isoquinolinedione ring. Its unique structure contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C11H10N2O4

- Molecular Weight : 234.21 g/mol

- IUPAC Name : 4,4-dimethyl-7-nitroisoquinoline-1,3(2H,4H)-dione

- CAS Number : 14576-21-7

Antimicrobial Properties

Research indicates that 1,3(2H,4H)-Isoquinolinedione derivatives exhibit significant antimicrobial activity. The mechanism of action is believed to involve the inhibition of bacterial enzymes and disruption of cell membrane integrity. For instance, studies have shown that certain isoquinolinediones can inhibit the growth of various bacterial strains by targeting specific metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been identified as a potential inhibitor of tyrosyl DNA phosphodiesterase 2 (TDP2), an enzyme implicated in DNA repair mechanisms in cancer cells. Inhibition of TDP2 can sensitize cancer cells to chemotherapy by preventing DNA repair .

A study highlighted that isoquinoline-1,3-diones demonstrated moderate potency against TDP2 with an IC50 value around 4.8 μM . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions could enhance potency and selectivity against cancer cell lines .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymes : The nitro group may play a crucial role in enzyme inhibition by forming stable complexes with active sites.

- Induction of Apoptosis : It may induce programmed cell death in cancer cells through modulation of signaling pathways involved in survival and proliferation .

Study on Antimicrobial Effects

A study conducted on several isoquinoline derivatives demonstrated that compounds similar to 1,3(2H,4H)-Isoquinolinedione showed significant antibacterial activity against Gram-positive bacteria. The research utilized both in vitro assays and molecular docking studies to elucidate binding interactions with bacterial enzymes .

Investigation into Anticancer Properties

In another study focusing on cyclin-dependent kinase (CDK) inhibitors, novel isoquinoline derivatives were designed based on the structure of 1,3(2H,4H)-Isoquinolinedione. These derivatives were tested for their ability to inhibit CDK4, showing promising results with selectivity over other kinases . The best-performing compound exhibited an IC50 value indicating high potency.

Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1,3(2H,4H)-Isoquinolinedione | Antimicrobial | N/A | Inhibition of bacterial enzymes |

| 1,3(2H,4H)-Isoquinolinedione | TDP2 Inhibition | 4.8 | Disruption of DNA repair mechanisms |

| Isoquinoline Derivative A | CDK Inhibition | <5 | Competitive inhibition at CDK active site |

| Isoquinoline Derivative B | CDK Inhibition | <10 | Non-competitive inhibition |

Q & A

What structural features enable 4,4-dimethyl-7-nitro-1,3(2H,4H)-isoquinolinedione derivatives to inhibit both HIV-1 integrase 3′-processing (3′-P) and strand transfer (ST) activities?

Answer:

The dual inhibition of 3′-P and ST is attributed to the scaffold’s N-hydroxyl isoquinoline-1,3-dione core , which chelates Mg²⁺ ions in the integrase catalytic site, and the 4-carboxamide side chain that extends into a hydrophobic cavity at the protein-DNA interface. The carboxamide linker stabilizes the side chain via intramolecular hydrogen bonding, optimizing π-stacking with viral DNA bases (e.g., invariant deoxycytosine C16 and terminal deoxyadenosine A17). Unlike ST-selective inhibitors (e.g., raltegravir), these derivatives disrupt both catalytic steps by maintaining interactions in pre-3′-P and ST complexes .

What synthetic strategies are used to prepare 4-substituted 1,3(2H,4H)-isoquinolinedione derivatives for antiviral studies?

Answer:

Key steps include:

- Cyclization : Homophthalic acid derivatives are coupled with O-benzylhydroxylamine or methylamine, followed by mild alkaline cyclization to form ester precursors.

- Amide Formation : Primary/secondary amines are added via addition-elimination to introduce aromatic side chains (e.g., benzyl, phenethyl).

- Deprotection : Boron tribromide/trichloride removes O-benzyl groups to yield 2-hydroxy-1,3-dioxoisoquinoline-4-carboxamides.

Purity and keto/enol tautomer ratios are validated via ¹H/¹³C NMR and HRMS .

How do researchers validate the resistance profile of these compounds against INSTI-resistant HIV-1 strains?

Answer:

- Enzymatic Assays : IC₅₀ values are measured against mutant integrases (e.g., E92Q, Q148H, N155H, G140S/Q148H) using in vitro 3′-P and ST inhibition assays. Compound 33 retained activity (IC₅₀ < 10 nM) against all tested mutants, indicating no cross-resistance with first-generation INSTIs .

- Cell-Based Antiviral Tests : EC₅₀ values are determined in MT-4 cells infected with resistant HIV-1 strains. Compound 33 showed EC₅₀ = 1.75–5.08 μM, comparable to raltegravir but with a distinct mechanism .

What computational methods elucidate the binding mode of this compound to HIV-1 integrase?

Answer:

- Docking Studies : Using PFV intasome crystal structures (PDB: 3S3M), two binding poses are identified:

- Pose 2A : Stabilized by Mg²⁺ chelation (N-hydroxyl and dione oxygens), π-stacking with DNA bases, and intramolecular H-bonding between the carboxamide proton and dione oxygen.

- Pose 2B : Less favorable due to steric clashes in the linker region.

- CHEMPLP Scoring : Pose 2A is prioritized for its alignment with enzymatic data and lower torsional strain .

What in vitro assays are critical for evaluating integrase inhibition potency?

Answer:

- 3′-P Inhibition : Measures cleavage of 19-mer oligonucleotide substrates (IC₅₀ < 50 nM for compound 33).

- ST Inhibition : Quantifies integration of preprocessed viral DNA into target DNA (IC₅₀ ~10–15 nM).

- RNase H Activity Screening : Selectivity is confirmed via submicromolar IC₅₀ against HIV-1 RT-associated RNase H (e.g., compound 33: IC₅₀ = 0.8 μM) .

How can cytotoxicity challenges of the isoquinolinedione scaffold be mitigated in antiviral development?

Answer:

- Side Chain Optimization : Introducing 4-fluorobenzyl or phenethyl groups reduces cytotoxicity (CC₅₀ > 100 μM) while maintaining antiviral activity (e.g., compound 33: TI = 86).

- Solubility Enhancement : Log D = 0.56 and aqueous solubility (190 μM) improve bioavailability.

- Plasma Protein Binding : High binding (>99.9%) may limit free drug concentration, requiring prodrug strategies .

What structural modifications enhance antiviral activity in this compound class?

Answer:

- Halogen Substitution : ortho/para-Disubstituted aryl groups (e.g., 4-F, 4-Cl) improve π-stacking and potency (IC₅₀ < 20 nM).

- Amide Proton Retention : Methylation (compound 37) reduces activity 17-fold, highlighting the need for H-bond donors.

- Hydrophobic Linkers : Benzyl/phenethyl spacers optimize hydrophobic cavity interactions vs. shorter linkers .

What mechanistic insights explain the dual inhibition of 3′-P and ST steps?

Answer:

- Pre-3′-P Binding : The compound displaces the 3′-terminal AAT trinucleotide in the catalytic site, disrupting Mg²⁺-phosphate interactions required for 3′-P.

- ST Inhibition : Post-3′-P, the compound stabilizes the intasome-DNA complex, preventing strand transfer.

This dual action is unique among low molecular weight inhibitors and correlates with resistance evasion .

How do researchers assess the pharmacodynamic stability of these derivatives?

Answer:

- Permeability Assays : Caco-2 cell monolayers measure apical-to-basolateral flux (Pₐₚₚ < 0.2 × 10⁻⁶ cm/s for compound 33), indicating poor absorption.

- Metabolic Stability : Microsomal incubation (human/rat liver) evaluates CYP450-mediated degradation.

- Protein Binding : Equilibrium dialysis quantifies human plasma protein binding (>99.9%) .

What future research directions are suggested by current findings?

Answer:

- Co-crystallization : Resolve X-ray structures of compound-IN-DNA complexes to refine binding models.

- Combination Therapy : Test synergy with LEDGINs or RT inhibitors to enhance antiviral coverage.

- Proteomics : Identify off-target effects via kinase/phosphatase profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.